molecular formula C18H26N2O2 B6699137 N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide

N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide

Cat. No.: B6699137
M. Wt: 302.4 g/mol
InChI Key: PKWHIJVDBMNSHT-UHFFFAOYSA-N
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Description

N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide is a complex organic compound that features a piperidine ring, a phenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14(21)19-17-3-2-10-20(12-17)11-15-6-8-18(9-7-15)22-13-16-4-5-16/h6-9,16-17H,2-5,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWHIJVDBMNSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CC2=CC=C(C=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide typically involves multiple steps. One common approach is the reaction of 4-(cyclopropylmethoxy)benzyl chloride with piperidine under basic conditions to form the intermediate N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidine. This intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[[4-(methoxy)phenyl]methyl]piperidin-3-yl]acetamide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-[1-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidin-3-yl]acetamide is unique due to the presence of the cyclopropylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

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